molecular formula C10H9Cl2NO B13367083 4-(2,6-Dichlorophenyl)pyrrolidin-2-one

4-(2,6-Dichlorophenyl)pyrrolidin-2-one

Cat. No.: B13367083
M. Wt: 230.09 g/mol
InChI Key: OPQMJMSXNZDYGC-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 2,6-dichlorophenyl substituent at the 1-position of the pyrrolidin-2-one ring. The dichlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic protein pockets.

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

OPQMJMSXNZDYGC-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzaldehyde with an amine to form an intermediate Schiff base, which is then cyclized to yield the desired pyrrolidinone. The reaction conditions often involve the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The lactam ring in pyrrolidin-2-ones is susceptible to oxidation under specific conditions. For structurally related compounds like (S)-5-(2,6-difluorophenyl)pyrrolidin-2-one, oxidation with potassium permanganate (KMnO₄) or chromium-based reagents (e.g., CrO₃) yields oxo derivatives such as diketones or hydroxylated intermediates. While direct data for the dichloro analog is limited, the electron-withdrawing effect of chlorine substituents may enhance ring stability, requiring harsher conditions for oxidation compared to fluorinated analogs.

Example Reaction Pathway :
4-(2,6-Dichlorophenyl)pyrrolidin-2-one → Oxidation → 4-(2,6-Dichlorophenyl)-2,5-diketopyrrolidine

Ring-Opening and Functionalization

Pyrrolidin-2-ones undergo nucleophilic ring-opening reactions, particularly with primary amines. A study on donor-acceptor cyclopropanes demonstrated that Lewis acid-catalyzed (e.g., Ni(ClO₄)₂) ring-opening with amines generates γ-amino esters, which can cyclize to form substituted pyrrolidin-2-ones . For 4-(2,6-dichlorophenyl)pyrrolidin-2-one, analogous reactions could yield:

  • Amine adducts : Reaction with anilines or benzylamines to form 1,5-disubstituted derivatives.

  • Lactamization : In situ cyclization after nucleophilic attack, retaining the dichlorophenyl group.

Key Conditions :

Reagent/CatalystTemperatureProduct
Aniline, Ni(ClO₄)₂Reflux (110°C)1-(2,6-Dichlorophenyl)-5-arylpyrrolidin-2-one

N-Alkylation

The nitrogen atom in the pyrrolidin-2-one ring undergoes alkylation with aldehydes or alkyl halides. For example, formaldehyde or propionaldehyde in the presence of reducing agents (e.g., NaBH₃CN) selectively alkylates the nitrogen, forming derivatives like N-methyl or N-propyl analogs .

Example :
4-(2,6-Dichlorophenyl)pyrrolidin-2-one + HCHO → N-Methyl-4-(2,6-dichlorophenyl)pyrrolidin-2-one

Characterization Data (from analogous compounds ):

  • ¹H NMR (DMSO-d₆) : δ 2.20–2.40 (m, N–CH₃), 4.81 (m, pyrrolidine-H).

  • LCMS : m/z = [M + H]⁺ (e.g., 414 for N-methyl derivatives).

Metal Complexation

The lactam oxygen and aromatic chlorine atoms serve as potential coordination sites for transition metals. Studies on Ni²⁺ and Cu²⁺ complexes with structurally related ligands (e.g., N-(2,6-dichlorophenyl)formamidine dithiocarbamate) reveal square planar geometries . For 4-(2,6-dichlorophenyl)pyrrolidin-2-one, complexation could enhance stability or modify electronic properties.

Proposed Reaction :
4-(2,6-Dichlorophenyl)pyrrolidin-2-one + [M²⁺] → [M(L)₂] (M = Ni, Cu; L = ligand)

Key Interactions :

  • Lactam oxygen → Metal center.

  • Chlorine → Secondary coordination via weak interactions.

Nucleophilic Aromatic Substitution (NAS)

The 2,6-dichlorophenyl group is deactivated toward electrophilic substitution but may undergo NAS under forcing conditions. For example, hydroxide or amine nucleophiles could replace chlorine atoms at elevated temperatures or under microwave irradiation, though this reactivity is less common compared to activated aryl halides.

Hypothetical Pathway :
4-(2,6-Dichlorophenyl)pyrrolidin-2-one + KNH₂ → 4-(2-Amino-6-chlorophenyl)pyrrolidin-2-one + KCl

Cross-Coupling Reactions

The aryl chloride groups may participate in Suzuki-Miyaura or Ullmann-type couplings with boronic acids or amines, respectively, using palladium or copper catalysts. This would enable diversification of the aromatic ring while retaining the lactam core.

Example :
4-(2,6-Dichlorophenyl)pyrrolidin-2-one + PhB(OH)₂ → 4-(2-Chloro-6-phenylphenyl)pyrrolidin-2-one

Scientific Research Applications

4-(2,6-Dichlorophenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Amino Group Impact: The presence of a primary amine in CID 43521113 introduces a protonatable site, improving solubility in acidic environments (e.g., gastric fluid) .

Biological Activity

4-(2,6-Dichlorophenyl)pyrrolidin-2-one, a compound featuring a pyrrolidinone ring and a dichlorophenyl substituent, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one can be represented as follows:

C1H1N1O1+C2,6Cl2C6H4\text{C}_1\text{H}_1\text{N}_1\text{O}_1+\text{C}_{2,6}\text{Cl}_2\text{C}_6\text{H}_4

This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that 4-(2,6-Dichlorophenyl)pyrrolidin-2-one exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including leukemia and melanoma. The compound showed growth inhibition (GI50) values below 10 µM across multiple cell types, indicating potent cytotoxic effects:

Cell LineGI50 (µM)
HL-60 (Leukemia)3.52
RPMI-82269.51
UACC-62 (Melanoma)4.65

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

Enzyme Inhibition

4-(2,6-Dichlorophenyl)pyrrolidin-2-one has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a crucial role in drug metabolism, and its inhibition could lead to significant drug-drug interactions. Molecular dynamics simulations have shown strong binding affinity to CYP3A4, suggesting that this compound could influence the pharmacokinetics of co-administered drugs.

The biological activity of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The amino group and the pyrrolidinone ring facilitate binding to target proteins or enzymes.
  • Inhibition of Enzymatic Activity : The compound's structure allows it to inhibit enzymes involved in metabolic pathways.

The exact mechanisms by which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the potential applications of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one:

  • Anticancer Activity : In vitro studies have shown promising results against leukemia and melanoma cell lines.
  • Enzyme Interaction Studies : Investigations into its role as a CYP3A4 inhibitor have provided insights into its potential for drug interactions.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry :
  • Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

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